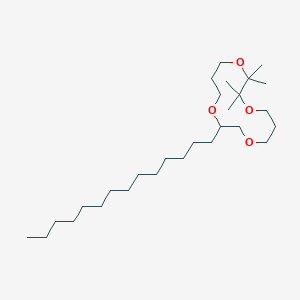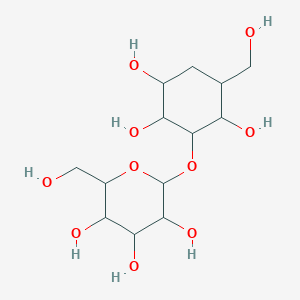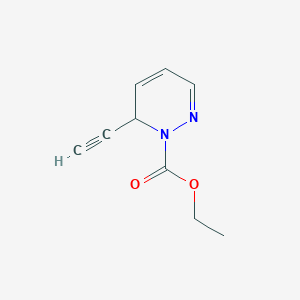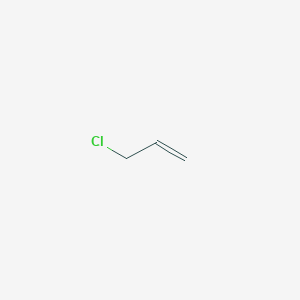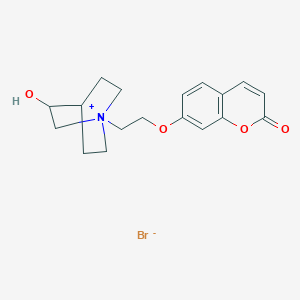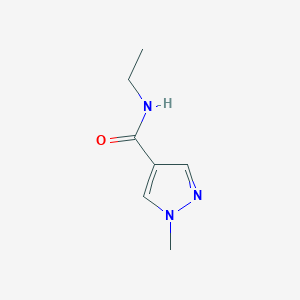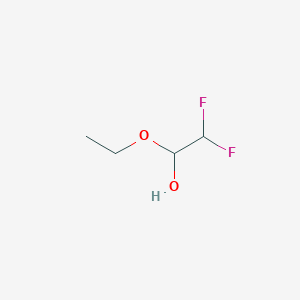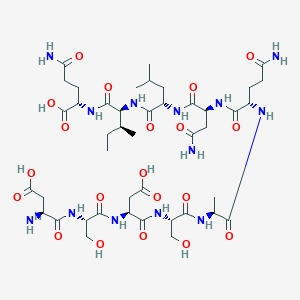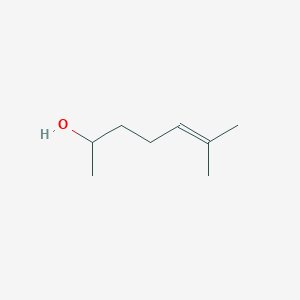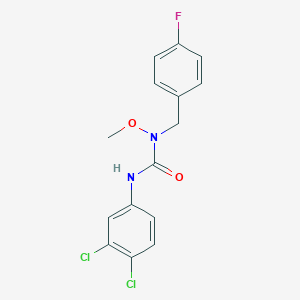
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea, also known as DCFMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in the metabolism of cholesterol.
作用机制
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea inhibits ACAT by binding to the active site of the enzyme and preventing the transfer of fatty acyl groups to cholesterol. This results in a decrease in the formation of cholesterol esters and an increase in the levels of free cholesterol. 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has been shown to be a selective inhibitor of ACAT, with no significant effects on other enzymes involved in lipid metabolism.
生化和生理效应
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has been shown to have significant effects on lipid metabolism and cholesterol homeostasis. Inhibition of ACAT by 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea results in a decrease in the formation of cholesterol esters, which can lead to a reduction in the accumulation of cholesterol in the arterial wall. This makes 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.
实验室实验的优点和局限性
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has several advantages for lab experiments. It is a potent and selective inhibitor of ACAT, which makes it a valuable tool for studying the role of this enzyme in lipid metabolism and cholesterol homeostasis. 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to using 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea in lab experiments. It is a highly reactive compound and can be toxic at high concentrations. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
未来方向
There are several future directions for research on 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea. One potential area of study is the development of new therapeutic agents based on the structure of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea. Researchers could also investigate the potential use of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea in the treatment of other diseases, such as cancer and neurodegenerative disorders. Another direction for future research is the development of new methods for synthesizing 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea and other related compounds.
Conclusion
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea is a potent inhibitor of ACAT that has been extensively studied for its potential applications in scientific research. It has significant effects on lipid metabolism and cholesterol homeostasis and has potential as a therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases. While there are some limitations to using 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea in lab experiments, it remains a valuable tool for studying the role of ACAT in lipid metabolism and cholesterol homeostasis. Future research on 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea and related compounds could lead to the development of new therapeutic agents and a better understanding of the role of ACAT in human health and disease.
合成方法
DCFUM is synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenyl isocyanate with 4-fluorobenzylamine to form the intermediate 3,4-dichlorophenyl-N-(4-fluorobenzyl)carbamate. This intermediate is then reacted with methoxyamine hydrochloride to form the final product, 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea.
科学研究应用
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of ACAT, which makes it a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases. 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has also been used to study the role of ACAT in lipid metabolism and the regulation of cholesterol homeostasis.
属性
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methyl]-1-methoxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O2/c1-22-20(9-10-2-4-11(18)5-3-10)15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXUMSNLTJAWAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375706 |
Source


|
| Record name | N'-(3,4-Dichlorophenyl)-N-[(4-fluorophenyl)methyl]-N-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea | |
CAS RN |
149282-22-4 |
Source


|
| Record name | N'-(3,4-Dichlorophenyl)-N-[(4-fluorophenyl)methyl]-N-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

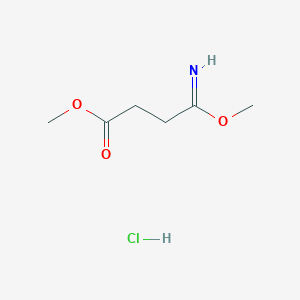

![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)
